An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with a Claisen condensation to construct the key β-ketoester intermediate, followed by a cyclocondensation reaction with hydroxylamine to yield the target isoxazol-5-one ring system. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern the success of each synthetic step. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for analogous molecular frameworks.
Introduction: The Significance of the Isoxazol-5-one Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The isoxazol-5-one moiety, in particular, is a versatile building block and a key structural feature in molecules exhibiting diverse biological activities. The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, incorporates key functional groups that make it an attractive intermediate for further chemical elaboration in the development of novel therapeutic agents.
Overall Synthetic Strategy
The synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is achieved through a convergent two-step pathway. The core logic of this approach is to first assemble the carbon backbone with the required functional groups and then to effect the heterocyclic ring formation.
Part 1: Synthesis of the Key Intermediate: Diethyl 2-methyl-3-oxosuccinate
The cornerstone of this synthesis is the preparation of the β-ketoester, Diethyl 2-methyl-3-oxosuccinate. This intermediate provides the essential C3-carboxylate and C4-methyl functionalities of the target isoxazole. The most reliable and scalable method for its synthesis is the crossed Claisen condensation between diethyl oxalate and ethyl propionate.
Mechanism of the Crossed Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1] In this crossed variant, diethyl oxalate serves as the non-enolizable electrophile, while ethyl propionate acts as the nucleophilic component after deprotonation at its α-carbon.[2]
The reaction proceeds through the following key steps:
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Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl propionate to form a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to a tetrahedral intermediate.
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Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-ketoester product.
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Deprotonation (Driving Force): The resulting Diethyl 2-methyl-3-oxosuccinate has highly acidic protons between the two carbonyl groups. The ethoxide base deprotonates this position, forming a highly stabilized enolate. This effectively irreversible step drives the reaction to completion.[3]
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Protonation: An acidic workup is required to neutralize the enolate and afford the final β-ketoester.
Experimental Protocol: Synthesis of Diethyl 2-methyl-3-oxosuccinate
This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 69 g | 3.0 |
| Absolute Ethanol | 46.07 | 175 mL (138 g) | 3.0 |
| Absolute Ether | 74.12 | 1 L | - |
| Ethyl Propionate | 102.13 | 306 g | 3.0 |
| Diethyl Oxalate | 146.14 | 438 g | 3.0 |
| Acetic Acid | 60.05 | ~200 mL (33% aq.) | - |
Procedure:
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Preparation of Sodium Ethoxide: A 3-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel. 69 g (3.0 moles) of sodium is added to the flask, followed by 1 liter of absolute ether. Through the dropping funnel, 175 mL (138 g, 3.0 moles) of absolute ethanol is added dropwise at a rate that maintains a gentle reflux.
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Reaction: After all the sodium has reacted, the flask is cooled in an ice-water bath. A mixture of 306 g (3.0 moles) of ethyl propionate and 438 g (3.0 moles) of diethyl oxalate is added dropwise from the dropping funnel over 2-3 hours, with efficient stirring. The reaction mixture is then stirred for an additional 6-8 hours at room temperature.
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Workup: The stirrer is removed, and the condenser is set for distillation. The ether and excess ethanol are removed by heating on a water bath. The residue, which may solidify on cooling, is treated with 600 mL of a cold 33% acetic acid solution. The mixture is allowed to stand for several hours to ensure complete decomposition of the sodium salt.
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Extraction and Purification: The product is extracted with four 500 mL portions of ether. The combined ether extracts are washed with 1 L of water, followed by two 500 mL portions of 10% sodium bicarbonate solution, and finally with water. The ether is removed by distillation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 114-116 °C at 10 mmHg.
Expected Yield: 363–425 g (60–70%).
Part 2: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
The final step in the synthesis is the cyclocondensation of the prepared Diethyl 2-methyl-3-oxosuccinate with hydroxylamine hydrochloride. This reaction forms the desired isoxazol-5-one ring.
Mechanism of Cyclocondensation
The formation of the isoxazol-5-one ring from a β-ketoester and hydroxylamine proceeds via a condensation-cyclization cascade.[5]
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Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hemiaminal intermediate.
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Dehydration: The hemiaminal readily dehydrates to form an oxime intermediate.
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Intramolecular Cyclization: The hydroxyl group of the oxime then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion.
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Elimination: This is followed by the elimination of ethanol to yield the final isoxazol-5-one product.
Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
This protocol is a generalized procedure based on established methods for the synthesis of isoxazol-5-ones from β-ketoesters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-methyl-3-oxosuccinate | 202.20 | 20.2 g | 0.1 |
| Hydroxylamine Hydrochloride | 69.49 | 6.95 g | 0.1 |
| Sodium Acetate | 82.03 | 8.2 g | 0.1 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20.2 g (0.1 mol) of Diethyl 2-methyl-3-oxosuccinate in 150 mL of ethanol.
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Addition of Reagents: In a separate beaker, dissolve 6.95 g (0.1 mol) of hydroxylamine hydrochloride and 8.2 g (0.1 mol) of sodium acetate in 50 mL of water. Add this aqueous solution to the ethanolic solution of the β-ketoester.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution is cooled in an ice bath to induce crystallization.
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Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.
Characterization of the Final Product
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¹H NMR: The spectrum is expected to show signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the C4-methyl group around 1.8-2.0 ppm, and a broad singlet for the NH proton.
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¹³C NMR: The spectrum should display signals for the two carbonyl carbons (ester and lactam), the carbons of the isoxazole ring, the ethyl group carbons, and the methyl carbon.
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IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester and the lactam, as well as N-H and C-H stretching vibrations.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₉NO₄, MW: 187.15 g/mol ).
Conclusion
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. The two-step approach, beginning with a Claisen condensation followed by a cyclocondensation, is a classic and effective strategy for the synthesis of substituted isoxazol-5-ones. The provided protocols, grounded in established chemical literature, along with the mechanistic insights, should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
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Chegg. (2019). Solved: Write the mechanism for Claisen Condensation Reaction. Chegg.com. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl ethoxalylpropionate. Org. Synth. Coll. Vol. 2, 279. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. RSC. Retrieved from [Link]
-
PubChem. (n.d.). Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Plausible mechanism for the formation of isoxazol-5(4H)-ones (4a–y). ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
-
The Claisen Condensation. (n.d.). Retrieved from [Link]
-
Yale Chemistry Department. (n.d.). PS8-S05-2. Yale University. Retrieved from [Link]
-
NIH. (2018). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. Google Patents.
-
Crossed Claisen Condensations. (n.d.). Retrieved from [Link]
-
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solved Write the mechanism for Claisen Condensation Reaction | Chegg.com [chegg.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
